molecular formula C19H20FN3O5S B1228586 2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester

2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester

Cat. No. B1228586
M. Wt: 421.4 g/mol
InChI Key: NIHXOKKSLJWZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester is an aromatic carboxylic acid and a member of pyridines.

Scientific Research Applications

Synthesis and Cardiotonic Activity

Research indicates that esters of pyridinecarboxylic acids, similar in structure to the compound , show potential in cardiotonic activity. They have been tested for their effects on contractile activity and frequency rate in guinea-pigs, with some showing positive inotropic activity (Mosti et al., 1992).

Antibacterial Agents

Some derivatives of pyridinecarboxylic acids have been found to possess significant antibacterial activity. These compounds, with variations in their structure, have shown promise in in vitro and in vivo antibacterial screenings (Egawa et al., 1984).

Preparations of Carboxylic Acid Esters

This compound is relevant in the synthesis of various carboxylic acid esters. These esters have diverse applications, including the formation of perfluoroisobutyric acid esters (Suyama et al., 1992).

Polyamide Synthesis

There is research into the synthesis of polyamides using carboxylic acid derivatives. These polyamides have applications in materials science, particularly in the creation of polymers with specific properties (Hattori & Kinoshita, 1979).

Synthesis of Hyperbranched Aromatic Polyimides

Research on the preparation of hyperbranched aromatic polyimides using polyamic acid methyl ester precursors is also relevant. These polyimides find use in various industrial and electronic applications due to their unique properties (Yamanaka et al., 2000).

properties

Product Name

2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester

Molecular Formula

C19H20FN3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate

InChI

InChI=1S/C19H20FN3O5S/c1-23(13-8-10-29(26,27)12-13)17(24)11-28-19(25)14-5-4-9-21-18(14)22-16-7-3-2-6-15(16)20/h2-7,9,13H,8,10-12H2,1H3,(H,21,22)

InChI Key

NIHXOKKSLJWZOK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=C(N=CC=C2)NC3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester
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2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester
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2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester
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2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester
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2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester
Reactant of Route 6
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2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester

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